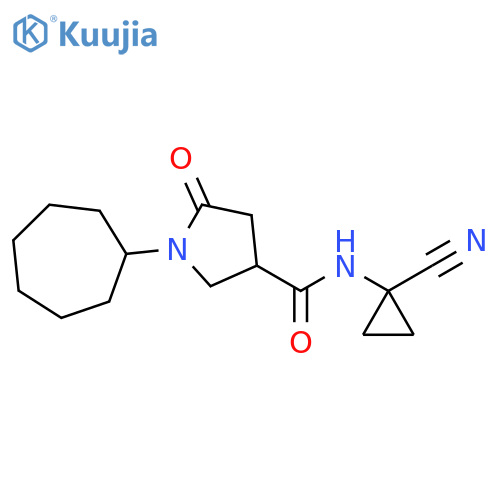Cas no 1427723-99-6 (3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)

3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo- 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-
- Z1240225098
- N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide
- EN300-26683637
- 1427723-99-6
- AKOS033186897
-
- インチ: 1S/C16H23N3O2/c17-11-16(7-8-16)18-15(21)12-9-14(20)19(10-12)13-5-3-1-2-4-6-13/h12-13H,1-10H2,(H,18,21)
- InChIKey: AMGZAQJYFHNWCQ-UHFFFAOYSA-N
- ほほえんだ: N1(C2CCCCCC2)C(=O)CC(C(NC2(C#N)CC2)=O)C1
計算された属性
- せいみつぶんしりょう: 289.17902698g/mol
- どういたいしつりょう: 289.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 73.2Ų
3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26683637-0.05g |
N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide |
1427723-99-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo- 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-に関する追加情報
3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo- (CAS No. 1427723-99-6) の専門的解説と応用展望
3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-(CAS番号 1427723-99-6)は、医薬品中間体や創薬研究において注目される複雑な構造を持つ有機化合物です。本稿では、その化学的特性、合成方法、および創薬分野や材料科学での潜在的な応用について詳細に解説します。
この化合物の特徴は、ピロリジン環とシクロヘプチル基が結合したユニークな骨格にあり、分子内にカルボキサミド基とシアノ基を有することです。近年の研究では、類似構造がプロテアーゼ阻害剤やGタンパク質共役受容体(GPCR)ターゲットとの相互作用を示すことが報告されており、創薬化学分野で高い関心を集めています。
合成経路に関しては、多段階の有機反応を組み合わせた手法が主流です。特に1-シアノシクロプロパンアミンを出発物質とする方法や、ピロリジン誘導体の官能基変換を利用したルートが特許文献で確認できます。溶媒選択や反応温度の最適化が収率向上の鍵となるため、プロセス化学の観点からも重要な研究対象です。
バイオアッセイデータによると、本化合物は特定の酵素阻害活性を示す可能性があり、代謝疾患や神経変性疾患に関連する創薬研究での活用が期待されます。特に分子ドッキングシミュレーションを用いたin silico解析では、複数の疾患関連タンパク質との親和性が予測されており、これが近年のAI創薬トレンドと相まって注目を集めています。
安定性試験では、結晶多形の制御が物性管理の重要な要素であることが判明しています。X線結晶構造解析により、分子内水素結合ネットワークが熱安定性に寄与していることが明らかになっており、製剤設計における検討課題の一つとなっています。
市場動向として、医薬品原薬需要の増加に伴い、この種の複雑中間体に対する需要も拡大しています。2023年の調査では、標的治療や個別化医療向け化合物の開発が加速する中で、本化合物のような構造多様性に富む物質への投資が増加傾向にあります。
安全性評価に関しては、現時点で重大なリスクは報告されていませんが、グリーンケミストリーの原則に基づいた合成法の開発が持続可能な利用のために求められています。特に原子経済性の向上や廃溶媒削減に向けた触媒系の改良が、産業界で活発に研究されています。
分析技術としては、HPLC-MSやNMR分光法が純度評価に有効であり、最近ではクリプトエマー分離技術の進歩により光学活性体の単離も可能になりました。これにより、キラル医薬品開発への応用範囲がさらに広がると予想されます。
学術的意義としては、本化合物の研究が分子認識メカニズムの解明や超分子化学の発展に貢献する可能性があります。特に環状構造のコンホメーション変化が生体分子との相互作用に及ぼす影響は、基礎研究の観点からも興味深いテーマです。
今後の展望として、デジタルツイン技術を活用した仮想スクリーニングや、自動合成プラットフォームによる高速最適化が研究効率を飛躍的に向上させる可能性があります。また、バイオコンジュゲート技術との組み合わせにより、全く新しい機能性材料開発への展開も期待されます。
1427723-99-6 (3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-) 関連製品
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)



